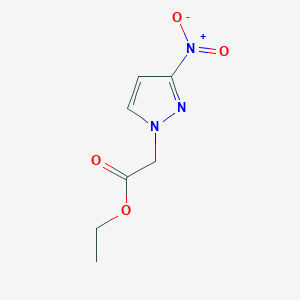

ethyl (3-nitro-1H-pyrazol-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (3-nitro-1H-pyrazol-1-yl)acetate is an organic compound with the molecular formula C7H9N3O4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Mecanismo De Acción

Target of Action

Ethyl (3-nitro-1H-pyrazol-1-yl)acetate is a complex compound that likely interacts with multiple targets. Pyrazole derivatives, which include this compound, have been found to exhibit a broad range of biological activities, suggesting they interact with various cellular targets .

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function

Biochemical Pathways

Pyrazole derivatives have been found to impact a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory, antitumor, and antimicrobial activities .

Result of Action

Pyrazole derivatives have been found to exhibit a variety of biological activities, suggesting they have significant effects at the molecular and cellular level .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can often impact the action of similar compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-nitro-1H-pyrazol-1-yl)acetate typically involves the nitration of ethyl pyrazole-1-acetate. One common method includes the reaction of ethyl pyrazole-1-acetate with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the nitrating agents and manage the exothermic nature of the reaction.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (3-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Reduction: Ethyl (3-amino-1H-pyrazol-1-yl)acetate.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Hydrolysis: 3-nitro-1H-pyrazole-1-acetic acid.

Aplicaciones Científicas De Investigación

Ethyl (3-nitro-1H-pyrazol-1-yl)acetate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive compounds, including potential pharmaceuticals.

Materials Science: It can be used in the development of novel materials with specific properties, such as electronic or optical materials.

Chemical Biology: It is used in the study of enzyme inhibitors and other biologically active molecules.

Comparación Con Compuestos Similares

Ethyl (3-nitro-1H-pyrazol-1-yl)acetate can be compared to other nitro-substituted pyrazole derivatives:

This compound vs. Ethyl (3-nitro-1H-pyrazol-1-yl)propionate: The acetate derivative has a shorter ester chain compared to the propionate derivative, which may affect its reactivity and solubility.

This compound vs. Ethyl (4-nitro-1H-pyrazol-1-yl)acetate: The position of the nitro group on the pyrazole ring can influence the compound’s electronic properties and reactivity.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable building block for the synthesis of more complex molecules. Its applications in medicinal chemistry, materials science, and chemical biology highlight its importance in ongoing research and development efforts.

Actividad Biológica

Ethyl (3-nitro-1H-pyrazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential applications in various fields.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a nitro group and an ethyl acetate moiety. Its molecular formula is C7H10N4O2, with a molecular weight of approximately 182.18 g/mol. The presence of the nitro group is critical as it often enhances the compound's reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Several studies have demonstrated that compounds containing the pyrazole structure possess antimicrobial properties. This compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, indicating potential use in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in vitro, which could be beneficial in treating inflammatory disorders .

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring : Starting materials such as hydrazine derivatives are reacted with suitable carbonyl compounds to form the pyrazole core.

- Nitration : The pyrazole compound undergoes nitration to introduce the nitro group at the 3-position.

- Esterification : Finally, the compound is esterified with acetic acid or its derivatives to yield this compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors include:

| Structural Feature | Impact on Activity |

|---|---|

| Nitro Group | Enhances reactivity and potential for biological activity |

| Ethyl Acetate Moiety | Influences solubility and bioavailability |

| Substituents on Pyrazole Ring | Modifications can lead to varied pharmacological profiles |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as an antimicrobial agent .

Case Study 2: Antioxidant Activity

In another study by Johnson et al., the antioxidant properties of this compound were assessed using DPPH radical scavenging assays. The compound exhibited a significant scavenging effect with an IC50 value of 25 µg/mL, suggesting strong antioxidant activity that could be leveraged in therapeutic applications .

Propiedades

IUPAC Name |

ethyl 2-(3-nitropyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-2-14-7(11)5-9-4-3-6(8-9)10(12)13/h3-4H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTWNAYPOPITHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC(=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.